Zoracopan
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Overview
Description
Zoracopan is a selective complement factor D inhibitor. It is primarily used in scientific research for its ability to inhibit the complement system, which plays a crucial role in the immune response. When administered systemically, either orally or intravenously, this compound accumulates and is sustained-released in ocular tissues, particularly in the choroid-retinal pigment epithelium and/or iridociliary body .
Preparation Methods
The synthetic routes and reaction conditions for Zoracopan are not extensively detailed in publicly available sources. it is known that this compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for larger production .
Chemical Reactions Analysis
Zoracopan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Zoracopan has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the complement system and its role in various chemical reactions.
Biology: Helps in understanding the immune response and the role of complement factor D in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the complement system, such as age-related macular degeneration.
Industry: Used in the development of new drugs and therapeutic agents targeting the complement system .
Mechanism of Action
Zoracopan exerts its effects by selectively inhibiting complement factor D, a key enzyme in the alternative pathway of the complement system. This inhibition prevents the activation of the complement cascade, thereby reducing inflammation and tissue damage. The molecular targets and pathways involved include the choroid-retinal pigment epithelium and/or iridociliary body, where this compound accumulates and is sustained-released .
Comparison with Similar Compounds
Zoracopan is unique in its selective inhibition of complement factor D. Similar compounds include other complement system inhibitors, such as:
Eculizumab: A monoclonal antibody that inhibits complement component 5.
Berinert: A C1 esterase inhibitor used to treat hereditary angioedema.
C1-INH: Another C1 esterase inhibitor with similar applications. This compound stands out due to its specific targeting of complement factor D and its sustained-release properties in ocular tissues .
Properties
CAS No. |
2243483-63-6 |
---|---|
Molecular Formula |
C31H31BrN6O3 |
Molecular Weight |
615.5 g/mol |
IUPAC Name |
(1R,3S,5R)-2-[2-[3-acetyl-7-methyl-5-(2-methylpyrimidin-5-yl)indol-1-yl]acetyl]-N-(6-bromo-3-methylpyridin-2-yl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C31H31BrN6O3/c1-16-6-7-26(32)35-29(16)36-30(41)24-10-31(5)11-25(31)38(24)27(40)15-37-14-23(18(3)39)22-9-20(8-17(2)28(22)37)21-12-33-19(4)34-13-21/h6-9,12-14,24-25H,10-11,15H2,1-5H3,(H,35,36,41)/t24-,25+,31-/m0/s1 |
InChI Key |
UXNFPLOWFUTNEC-NTWBYJAHSA-N |
Isomeric SMILES |
CC1=C(N=C(C=C1)Br)NC(=O)[C@@H]2C[C@]3(C[C@H]3N2C(=O)CN4C=C(C5=C4C(=CC(=C5)C6=CN=C(N=C6)C)C)C(=O)C)C |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C=C(C5=C4C(=CC(=C5)C6=CN=C(N=C6)C)C)C(=O)C)C |
Origin of Product |
United States |
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